molecular formula C7H6N2OS B12832253 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832253
M. Wt: 166.20 g/mol
InChI Key: ZTZIIMRUDZZXSV-UHFFFAOYSA-N
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Description

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a mercapto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions, followed by oxidation. The reaction can be summarized as follows:

    Cyclization: o-Phenylenediamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 2-mercapto-benzimidazole.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.

    Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids and other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

    2-Mercapto-benzimidazole: Similar structure but lacks the oxidation state of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one.

    Benzimidazole: The parent compound without the mercapto group.

    4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methyl group instead of a mercapto group.

Uniqueness: this compound is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-sulfanyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6N2OS/c10-7-8-4-2-1-3-5(11)6(4)9-7/h1-3,11H,(H2,8,9,10)

InChI Key

ZTZIIMRUDZZXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)NC(=O)N2

Origin of Product

United States

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